S-Methyl methanethiosulfonate is a sulfur-containing volatile organic compound with the chemical formula . It is also known by various names, including methyl methanethiosulfonate and methanesulfonic acid, thio-, methyl ester. This compound is produced by several plant species, particularly within the Brassicaceae and Alliaceae families, as a response to wounding and has been identified as a phytoalexin, contributing to the plant's defense against microbial pathogens .
MMTS modifies proteins by covalently attaching to the thiol group (SH) of cysteine residues. This modification can have several effects:
MMTS is a potentially harmful compound and should be handled with care in a well-ventilated laboratory. Here are some safety concerns:
S-Methyl methanethiosulfonate exhibits significant biological activity, particularly as an antimicrobial agent. Research has shown that it effectively inhibits various life stages of the oomycete pathogen Phytophthora infestans, responsible for potato late blight, with minimal phytotoxicity to the host plants . Additionally, it has demonstrated antimutagenic properties in model organisms such as Escherichia coli and Drosophila melanogaster and has been studied for its potential protective effects against chemically induced genotoxicity in mammals .
Several methods for synthesizing S-Methyl methanethiosulfonate have been reported:
S-Methyl methanethiosulfonate has several applications:
Molecular dynamics simulations have provided insights into the interactions of S-Methyl methanethiosulfonate with biological macromolecules. These studies suggest that the compound may interact with cellular pathways involved in detoxification and stress response, enhancing its potential therapeutic effects . Furthermore, its ability to modify thiol-containing proteins may play a crucial role in its biological activity.
Several compounds share structural or functional similarities with S-Methyl methanethiosulfonate. Here are some notable examples:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| S-Methyl methanesulfonothioate | C₂H₆O₂S₂ | Similar structure; used in similar applications |
| Methyl thioacetate | C₃H₆OS | Volatile compound; used in flavoring and fragrance |
| Methyl thiosulfinate | C₂H₆O₂S₂ | Related sulfur compound; involved in similar reactions |
| Dimethyl sulfoxide | C₂H₆OS | Solvent properties; used in biological applications |
S-Methyl methanethiosulfonate stands out due to its specific role as a phytoalexin and its effectiveness against Phytophthora infestans. Its dual functionality as both a plant defense compound and a potential therapeutic agent underscores its significance in both agricultural and pharmaceutical contexts. The unique combination of antimicrobial activity with low phytotoxicity makes it particularly attractive for sustainable agricultural practices .
The most well-documented laboratory synthesis of MMTS involves the reaction of dimethyl sulfoxide (DMSO) with oxalyl chloride under rigorously controlled conditions. This method, detailed in Organic Syntheses [1], proceeds as follows:
Table 1: Laboratory Synthesis Conditions
| Component | Quantity | Role |
|---|---|---|
| DMSO | 71.0 mL (1.0 mol) | Reactant |
| Oxalyl chloride | 17.1 mL (0.2 mol) | Initiator |
| Acetonitrile | 170 mL total | Solvent |
| Temperature | < -10°C | Reaction control |
This method yields MMTS with high purity after purification, typically via distillation [1].
While the condensation of methanesulfonic acid (CH₃SO₃H) with methanethiol (CH₃SH) is a theoretically plausible route to MMTS, the provided literature lacks explicit experimental details for this pathway. The reaction can be represented as:
$$ \text{CH}3\text{SO}3\text{H} + \text{CH}3\text{SH} \rightarrow \text{CH}3\text{SO}2\text{SCH}3 + \text{H}_2\text{O} $$
Methanethiol, a volatile thiol with a pK~a~ of ~10.4 [2], could act as a nucleophile under acidic conditions. However, challenges such as controlling the reactivity of methanesulfonic acid and preventing over-oxidation to dimethyl disulfide (CH₃SSCH₃) [2] may limit the practicality of this method. Further research is needed to optimize this route.
Industrial-scale production of MMTS follows principles similar to laboratory methods but incorporates optimizations for cost and efficiency:
The use of corrosion-resistant materials, such as glass-lined steel, is critical due to the involvement of oxalyl chloride and acidic by-products [1].
Purifying MMTS for research requires meticulous attention to detail:
Table 2: Key Purification Parameters
| Method | Conditions | Purity Outcome |
|---|---|---|
| Vacuum distillation | 40–60 mmHg, 90–95°C | >98% |
| Crystallization | Diethyl ether, -20°C | >99.5% |
These methods ensure MMTS meets the stringent requirements of biochemical studies, such as thiol group modification in proteins [4].
The fundamental reaction mechanism of S-methyl methanethiosulfonate with thiol groups proceeds through a nucleophilic substitution pathway. The reaction involves the attack of a thiolate anion (R-S⁻) on the sulfur atom of the methanethiosulfonate group [4] [5]. The process follows an S_N2-type mechanism characterized by a single transition state without intermediate formation.
The initial step requires deprotonation of the thiol group to form the nucleophilic thiolate anion. The pKa of the thiol group significantly influences this process, with lower pKa values facilitating faster reaction rates due to increased thiolate concentration at physiological pH [6]. For cysteine residues in proteins, the typical pKa is approximately 8.5, though this can vary considerably depending on the protein environment [6].
The nucleophilic attack occurs at the sulfur atom bonded to the methyl group in S-methyl methanethiosulfonate, resulting in the formation of a linear trisulfide-like transition state [4] [5]. This transition state exhibits delocalized negative charge across the three sulfur atoms, with the highest charge density on the attacking and leaving sulfur atoms. The reaction proceeds with inversion of configuration at the attacked sulfur center, consistent with the S_N2 mechanism.
The intrinsic reactivity of methanethiosulfonate reagents with thiols is remarkably high, with rate constants on the order of 10⁵ M⁻¹s⁻¹ under physiological conditions [7]. This high reactivity enables complete modification of accessible cysteine residues within seconds using micromolar concentrations of the reagent, assuming stoichiometric excess or continuous application of fresh reagent [7].
The primary product of the reaction between S-methyl methanethiosulfonate and cysteine residues is a methylthio mixed disulfide, represented as R-S-S-CH₃ [8] [9]. This modification converts the original sulfhydryl group into a neutral, non-hydrogen bonding methylthio group, fundamentally altering the chemical properties of the cysteine residue [8].
The formation of methylthio mixed disulfides occurs through the collapse of the trisulfide transition state, resulting in the displacement of methanesulfinic acid (CH₃SO₂H) as the leaving group [7]. The sulfinic acid byproduct decomposes rapidly to low-molecular-weight volatile products, which generally do not interfere with the stability of the formed disulfide bond or affect enzyme activity [7].
The stability of methylthio mixed disulfides depends on several factors, including the local protein environment and the presence of competing nucleophiles. These modifications are particularly stable in hydrophobic environments but can undergo exchange reactions in the presence of other thiols or reducing agents [9]. The mixed disulfide bond exhibits similar bond strength to natural disulfide bonds, with typical bond dissociation energies in the range of 250-300 kJ/mol.
An important characteristic of methylthio mixed disulfides is their susceptibility to thiol-disulfide exchange reactions. Unlike irreversible alkylation products formed by reagents such as iodoacetamide, the methylthio mixed disulfides can participate in dynamic equilibrium with other thiol-containing molecules [8] [9]. This property makes S-methyl methanethiosulfonate particularly valuable for studying reversible protein modifications and redox regulation.
The kinetics of S-methyl methanethiosulfonate reactions with thiols follow second-order rate kinetics, with the rate equation expressed as:
d[Product]/dt = k[MMTS][RSH]
where k represents the second-order rate constant, [MMTS] is the concentration of S-methyl methanethiosulfonate, and [RSH] is the concentration of free thiol groups [5] [7].
The observed rate constant depends significantly on pH due to the ionization equilibrium of the thiol group. The relationship between pH and the observed rate constant can be described by:
kobs = kint / (1 + 10^(pKa-pH))
where k_int is the intrinsic rate constant for the thiolate-methanethiosulfonate reaction, and pKa is the dissociation constant of the thiol group [6] [10].
Brønsted correlations have been established for thiol-disulfide exchange reactions, including those involving methanethiosulfonate reagents. The relationship follows the form:
log k = C + β_nuc × pKa
where β_nuc represents the Brønsted coefficient (typically ~0.5 for thiol nucleophiles), and C is a constant dependent on the specific reaction conditions [5] [10]. This correlation allows prediction of rate constants for different thiol compounds based on their pKa values.
Temperature dependence of the reaction follows the Arrhenius equation:
k = A × exp(-Ea/RT)
where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature [11] [12]. Typical activation energies for thiol-methanethiosulfonate reactions range from 40-60 kJ/mol, depending on the specific substrates and reaction conditions.
The reversibility of S-methyl methanethiosulfonate modifications represents a key advantage over irreversible alkylating agents. The methylthio mixed disulfides formed can be reduced by various reducing agents, including dithiothreitol, tris(2-carboxyethyl)phosphine, and β-mercaptoethanol [8] [13] [14].
Reduction by dithiothreitol proceeds through a two-step mechanism. The first step involves nucleophilic attack by one thiol group of dithiothreitol on the mixed disulfide, forming a mixed disulfide intermediate between dithiothreitol and the protein. The second step involves intramolecular cyclization of dithiothreitol, forming a stable six-membered ring disulfide and releasing the free protein thiol [13] [14].
Tris(2-carboxyethyl)phosphine offers advantages over dithiothreitol for reducing methylthio mixed disulfides, particularly under acidic conditions. The reduction mechanism involves direct attack of the phosphine on the disulfide bond, resulting in the formation of a phosphine oxide and regeneration of the free thiol without forming intermediate mixed disulfides [13] [14]. Recovery efficiency with tris(2-carboxyethyl)phosphine can reach approximately 80% when used in excess [13] [14].
The reversibility of S-methyl methanethiosulfonate modifications enables their use in studying protein function through protection-deprotection strategies. This approach allows researchers to temporarily block cysteine residues, study the resulting functional changes, and then restore the original thiol groups to confirm the specificity of the modification [8].
Mathematical modeling of S-methyl methanethiosulfonate reaction kinetics incorporates multiple factors influencing the rate and extent of modification. The most comprehensive models consider the ionization state of thiol groups, the concentration of reactants, and the influence of protein structure on accessibility.
For enzymatic systems involving thiol-disulfide exchange, Michaelis-Menten kinetics provide an appropriate framework:
v = Vmax[S]/(Km + [S])
where v is the reaction velocity, Vmax is the maximum velocity, [S] is the substrate concentration, and Km is the Michaelis constant [11] [15]. This model is particularly relevant for studying the kinetics of protein disulfide isomerase-catalyzed reactions involving methanethiosulfonate-modified substrates.
The equilibrium constant for thiol-disulfide exchange reactions can be expressed as:
K_eq = [R₁SSR₂][R₃SH]/[R₁SH][R₂SSR₃]
where R₁, R₂, and R₃ represent different thiol-containing molecules [5] [10]. The equilibrium position depends on the relative stability of the disulfide bonds and the pKa values of the thiol groups involved.
Force-dependent kinetics become relevant when studying mechanically stressed proteins. The relationship between applied force and reaction rate follows:
k = k₀ × exp(FΔx/kT)
where F represents the applied force, Δx is the distance parameter related to the transition state geometry, k is the Boltzmann constant, and T is the temperature [16]. This model has been particularly useful in understanding disulfide bond reduction under mechanical stress.
Computational approaches for modeling thiol-disulfide chemistry increasingly incorporate quantum mechanical calculations to predict reaction barriers and pathways. Density functional theory calculations provide insights into transition state geometries and activation energies, complementing experimental kinetic studies [17]. These computational models help explain the observed selectivity patterns and predict the behavior of modified proteins under various conditions.
The integration of experimental kinetic data with computational modeling continues to advance our understanding of S-methyl methanethiosulfonate biochemistry. Modern approaches combine molecular dynamics simulations with quantum mechanical calculations to provide detailed mechanistic insights into the complex interplay between protein structure, dynamics, and chemical reactivity [18] [17].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂H₆O₂S₂ | [1] [2] |
| Molecular Weight | 126.198 g/mol | [1] [2] |
| CAS Number | 2949-92-0 | [1] [2] |
| IUPAC Name | S-Methyl methanesulfonothioate | [1] [2] |
| Common Names | S-Methyl methanethiosulfonate, methyl methanethiosulfonate | [1] [2] [19] |
| Physical State | Colorless liquid | [1] [3] |
| Boiling Point | 69-71°C at 0.4 mmHg | [20] |
| Density | 1.337 g/mL at 20°C | [20] |
| Refractive Index | n₂₀/D 1.513 | [20] |
| Solubility | Soluble in chloroform, methanol | [20] |
| Reaction Type | Rate Constant (M⁻¹s⁻¹) | Conditions | Reference |
|---|---|---|---|
| S-Methyl methanethiosulfonate-Thiol Alkylation | ~10⁵ | Room temperature, physiological pH | [7] |
| Thiol-Disulfide Exchange (General) | 10⁻¹ to 10⁸ | pH dependent, varies with pKa | [4] [5] |
| Dithiothreitol Reduction of Disulfides | Variable | Reducing conditions | [13] [14] |
| Tris(2-carboxyethyl)phosphine Reduction | Variable | Mildly acidic pH preferred | [13] [14] |
| Glutathione-Oxidized Glutathione Exchange | Variable | Physiological conditions | [5] |
| Protein Disulfide Formation | Variable | Oxidizing environment | [21] |
| Mechanism Step | Chemical Description | Rate-Determining Factors | Reference |
|---|---|---|---|
| Initial Nucleophilic Attack | Thiolate anion (R-S⁻) attacks sulfur in S-methyl methanethiosulfonate | Thiol pKa, pH, nucleophilicity | [4] [5] |
| Transition State Formation | Linear trisulfide-like transition state | Activation energy, molecular geometry | [4] [5] |
| Mixed Disulfide Formation | Formation of R-S-S-CH₃ mixed disulfide | Stability of mixed disulfide | [8] [9] |
| Product Release | Release of methanesulfinic acid (CH₃SO₂H) | Leaving group ability | [7] |
| Reduction by Dithiothreitol | Dithiothreitol cleaves mixed disulfide, forms cyclic disulfide | Dithiothreitol concentration, pH | [13] [14] |
| Reduction by Tris(2-carboxyethyl)phosphine | Tris(2-carboxyethyl)phosphine reduces mixed disulfide without back-reaction | Tris(2-carboxyethyl)phosphine concentration, pH | [13] [14] |
| Modification Type | Reversibility | Reducing Agent | Recovery Efficiency | Reference |
|---|---|---|---|---|
| S-Methyl methanethiosulfonate-Cysteine Adduct | Reversible | Dithiothreitol, Tris(2-carboxyethyl)phosphine, β-mercaptoethanol | ~80% with excess Tris(2-carboxyethyl)phosphine | [8] [13] [14] |
| Iodoacetamide Alkylation | Irreversible | None | 0% | [22] [23] |
| N-Ethylmaleimide Adduct | Partially reversible | Limited by dithiothreitol | ~87% loss with dithiothreitol | [24] |
| 4-Vinylpyridine Adduct | Irreversible | None | 0% | [25] |
| Disulfide Bonds | Reversible (exchange) | Dithiothreitol, Tris(2-carboxyethyl)phosphine, Glutathione | Variable | [4] [26] |
| Sulfenic Acid | Partially reversible | Ascorbate, Glutathione | Variable | [22] [27] |
| Model Type | Equation Form | Parameters | Application | Reference |
|---|---|---|---|---|
| Michaelis-Menten Kinetics | v = Vmax[S]/(Km + [S]) | Vmax, Km, [S] | Enzymatic thiol-disulfide exchange | [11] [15] |
| Second-Order Rate Equation | d[P]/dt = k[MMTS][RSH] | k, [MMTS], [RSH] | Direct S-methyl methanethiosulfonate-thiol reaction | [5] [7] |
| Brønsted Correlation | log k = C + β_nuc × pKa | β_nuc ≈ 0.5 for thiols | Predicting rate constants | [5] [10] |
| Arrhenius Equation | k = A × exp(-Ea/RT) | A, Ea, R, T | Temperature dependence | [11] [12] |
| Equilibrium Constants | K = [Products]/[Reactants] | Equilibrium concentrations | Thermodynamic favorability | [5] [10] |
| Force-Dependent Kinetics | k = k₀ × exp(FΔx/kT) | F (force), Δx (distance), kT | Mechanical force effects | [16] |
Irritant